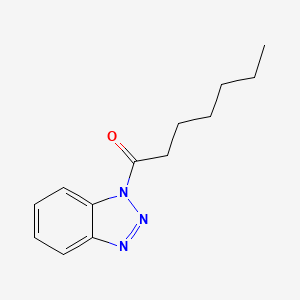
1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including chemistry, biology, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one typically involves the reaction of benzotriazole with heptanone under specific conditions. One common method involves the use of a coupling reagent such as 1,1’-carbonyldiimidazole (CDI) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of industrial production .
化学反应分析
Types of Reactions
1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzotriazole derivatives.
科学研究应用
1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzotriazole derivatives have shown efficacy.
作用机制
The mechanism of action of 1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to form stable complexes with metal ions, which can inhibit or modulate the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological molecules, potentially leading to therapeutic effects .
相似化合物的比较
Similar Compounds
- 1-(1H-1,2,3-benzotriazol-1-yl)ethanone
- 1-(1H-1,2,3-benzotriazol-1-yl)propan-1-one
- 1-(1H-1,2,3-benzotriazol-1-yl)butan-1-one
Uniqueness
1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one is unique due to its longer heptanone chain, which provides distinct chemical and physical properties compared to its shorter-chain analogs.
生物活性
1-(1H-1,2,3-benzotriazol-1-yl)heptan-1-one, a derivative of benzotriazole, has garnered attention for its diverse biological activities. Benzotriazoles are known for their pharmacological potential, including antimicrobial, antiviral, and anticancer properties. This article will explore the biological activity of this compound through various studies and findings.
The compound this compound is characterized by the following chemical formula:
- Molecular Formula : C13H17N3O
- Molecular Weight : 233.29 g/mol
Benzotriazole derivatives like this compound exhibit their biological effects primarily through interactions with various enzymes and receptors. The compound's benzotriazole moiety allows it to act as a bioisosteric replacement in drug design, enhancing the activity against specific biological targets.
Antiviral Activity
Research has indicated that benzotriazole derivatives possess significant antiviral properties. For instance:
- Inhibition of Hepatitis C Virus (HCV) : Studies have shown that N-alkyl derivatives of benzotriazole can inhibit HCV helicase activity. Specifically, compounds with longer alkyl chains demonstrated increased inhibitory potency (IC50 values around 6.5 μM) when tested against DNA substrates .
Antimicrobial Activity
Benzotriazoles have also been evaluated for their antimicrobial properties:
- Antibacterial and Antifungal Properties : Various studies have reported that benzotriazole derivatives exhibit moderate antibacterial and antifungal activities. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated varying degrees of inhibition .
Antiparasitic Activity
Benzotriazole derivatives have shown promise in antiparasitic applications:
- Trypanosoma cruzi Inhibition : One study highlighted that certain benzotriazole derivatives exhibited dose-dependent growth inhibition against Trypanosoma cruzi, the causative agent of Chagas disease. Concentrations as low as 25 μg/mL reduced parasite viability significantly .
Case Studies
属性
IUPAC Name |
1-(benzotriazol-1-yl)heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-3-4-5-10-13(17)16-12-9-7-6-8-11(12)14-15-16/h6-9H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPSGGEKOWQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)N1C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














